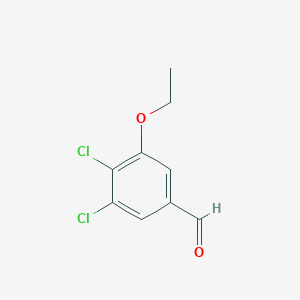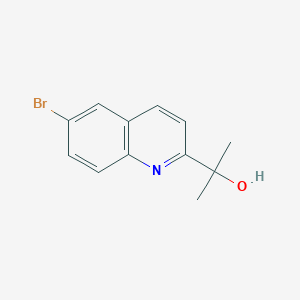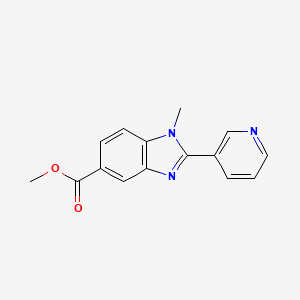
2-(Methoxymethoxy)but-3-yn-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethoxy)but-3-yn-2-ylbenzene is an organic compound with a unique structure that combines an alkyne group with a benzene ring and a methoxymethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)but-3-yn-2-ylbenzene typically involves the alkylation of a benzene derivative with a suitable alkyne precursor. One common method is the reaction of a benzyl halide with a propargyl alcohol derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethoxy)but-3-yn-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
2-(Methoxymethoxy)but-3-yn-2-ylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethoxy)but-3-yn-2-ylbenzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the alkyne group is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield diketones or carboxylic acids. In reduction reactions, the alkyne group is hydrogenated to form alkenes or alkanes. The methoxymethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxymethoxy group, forming new bonds with the benzene ring.
Comparaison Avec Des Composés Similaires
2-(Methoxymethoxy)but-3-yn-2-ylbenzene can be compared with other similar compounds such as:
But-3-yn-2-ylbenzene: Lacks the methoxymethoxy group, making it less reactive in nucleophilic substitution reactions.
2-Methylbut-3-yn-2-ylbenzene: Similar structure but without the methoxymethoxy group, leading to different reactivity and applications.
(2-Methylbut-3-yn-2-yl)oxy]methylbenzene: Contains an oxy group instead of methoxymethoxy, resulting in different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(methoxymethoxy)but-3-yn-2-ylbenzene |
InChI |
InChI=1S/C12H14O2/c1-4-12(2,14-10-13-3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 |
Clé InChI |
BDRROWJJIIAKCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)(C1=CC=CC=C1)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)


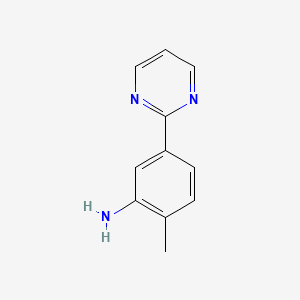
![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
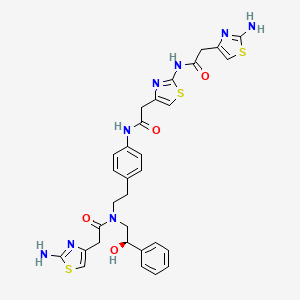
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)
